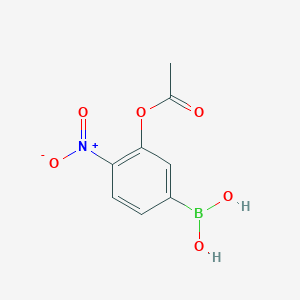

3-(Acetyloxy)-4-nitrophenylboronic acid

Description

The exact mass of the compound 3-(Acetyloxy)-4-nitrophenylboronic acid; 95% is 225.0444671 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Acetyloxy)-4-nitrophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Acetyloxy)-4-nitrophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-acetyloxy-4-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-5(11)16-8-4-6(9(12)13)2-3-7(8)10(14)15/h2-4,12-13H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAISZGJPVMSOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])OC(=O)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Acetyloxy)-4-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(Acetyloxy)-4-nitrophenylboronic acid (CAS 2096337-62-9), a specialized building block with significant potential in organic synthesis and medicinal chemistry. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer practical insights for its use in research and development.

Introduction: A Versatile Building Block

3-(Acetyloxy)-4-nitrophenylboronic acid is a substituted arylboronic acid. The boronic acid functional group is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and functional materials.[2][3] The presence of both an acetyloxy and a nitro group on the phenyl ring of this particular molecule imparts unique electronic properties and offers opportunities for further chemical modification, making it a valuable tool for fine-tuning molecular structures and properties.

Physicochemical Properties

Currently, detailed experimental data for 3-(Acetyloxy)-4-nitrophenylboronic acid is limited in publicly available literature. However, key properties have been reported by commercial suppliers.

| Property | Value | Source |

| CAS Number | 2096337-62-9 | |

| Molecular Formula | C₈H₈BNO₆ | [4] |

| Molecular Weight | 224.97 g/mol | |

| IUPAC Name | 3-(acetyloxy)-4-nitrophenylboronic acid | |

| Purity | Typically ≥95% | |

| Storage | Freezer |

Structural Information:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for Reactivity:

-

Electron-Withdrawing Groups: The nitro group is a strong electron-withdrawing group. This can influence the rate of transmetalation, a key step in the Suzuki-Miyaura cycle where the organic group is transferred from boron to the palladium catalyst. *[5] Base Sensitivity of the Acetyloxy Group: The acetyloxy group is an ester, which can be susceptible to hydrolysis under the basic conditions often required for Suzuki-Miyaura couplings. T[6]he choice of base is therefore critical. Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be preferred over stronger bases like sodium hydroxide (NaOH) to preserve the acetyloxy group. *[7] Potential for Further Functionalization: The nitro group can be reduced to an amine, providing a handle for subsequent chemical modifications, such as amide bond formation. The acetyloxy group can be hydrolyzed to reveal a phenolic hydroxyl group, which can participate in ether synthesis or other reactions. This dual functionality makes the molecule a versatile intermediate.

Potential Applications:

-

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The resulting biaryl structures are common motifs in many biologically active compounds. T[3][8]he substituents on the phenyl ring can be used to modulate properties such as solubility, metabolic stability, and target binding affinity.

-

Materials Science: In the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where substituted biaryl compounds are often used as core components. *[2] Fluorescent Probes: The electronic properties imparted by the nitro and acetyloxy groups could be exploited in the design of fluorescent sensors.

[2]### 5. Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-(Acetyloxy)-4-nitrophenylboronic acid with a generic aryl bromide. This protocol is based on established methods for similar couplings.

[6]Reaction Scheme:

Ar-Br + 3-(Acetyloxy)-4-nitrophenylboronic acid → Ar-(3-(Acetyloxy)-4-nitrophenyl)

Materials:

-

3-(Acetyloxy)-4-nitrophenylboronic acid (1.0 eq)

-

Aryl bromide (Ar-Br) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.04 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-(Acetyloxy)-4-nitrophenylboronic acid, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation:

-

Reaction Monitoring: Regular analysis by TLC or LC-MS will confirm the consumption of starting materials and the formation of the product.

-

Characterization: The structure and purity of the final product should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and potentially infrared spectroscopy.

Safety Information

Detailed safety information for 3-(Acetyloxy)-4-nitrophenylboronic acid is not extensively published. However, based on the properties of related compounds such as 4-nitrophenylboronic acid, the following precautions should be taken: [9]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. A[9]void breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage condition is in a freezer.

3-(Acetyloxy)-4-nitrophenylboronic acid is a promising, albeit not extensively characterized, building block for organic synthesis. Its utility in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further functionalization of the acetyloxy and nitro groups, makes it a valuable tool for researchers in drug discovery and materials science. Careful consideration of reaction conditions, particularly the choice of base, is necessary to ensure the integrity of the acetyloxy group. As this compound becomes more widely used, a more comprehensive body of literature detailing its reactivity and applications is expected to emerge.

References

-

Myers, A. The Suzuki Reaction. Chem 115. [Link] 8[5]. Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link] 9[7]. Pace, V., et al. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules. [Link]

-

NIST. 3-oxy-7α,12α-dihydroxy-5β-cholestanoate, methyl ester-trimethylsilyl ether. [Link]

-

Chemsrc. (4-Nitrophenyl)boronic acid. [Link]

-

PubChem. 1,6-Dimethylnaphthalene. [Link]

-

Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link] 2[3]0. Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link] 2[8]1. Das, S., et al. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. [Link]

-

ResearchGate. Effects of 3-nitrophenylboronic acid and 4-butylphenylboronic acid...[Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-(Acetyloxy)-4-nitrophenylboronic acid | 2096337-62-9 [chemicalbook.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-acetoxy-4-nitrophenylboronic acid molecular weight and formula

Executive Summary

3-Acetoxy-4-nitrophenylboronic acid (CAS: 2096337-62-9) is a specialized organoboron compound serving as a critical intermediate in medicinal chemistry and chemical biology. Characterized by a trifunctionalized benzene core—featuring a boronic acid moiety for cross-coupling, a nitro group for electronic tuning, and an acetoxy-protected phenol—it enables the precise synthesis of biaryl scaffolds and esterase-activatable probes.

This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, and application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Physicochemical Profile

Molecular Identity

The compound is defined by the presence of an electron-withdrawing nitro group at the para position relative to the boronic acid, and an acetoxy group at the meta position. This substitution pattern significantly influences the Lewis acidity of the boron center.

| Property | Value |

| IUPAC Name | 3-(Acetyloxy)-4-nitrophenylboronic acid |

| CAS Number | 2096337-62-9 |

| Molecular Formula | |

| Molecular Weight | 224.96 g/mol |

| Physical State | Solid (Pale yellow to off-white powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in |

| pKa (Boronic Acid) | ~6.5 - 7.0 (Estimated due to EWG effect of |

Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 3, and 4.

-

Position 1 (

): The boronic acid handle, susceptible to reversible dehydration to form boroxines (anhydrides). -

Position 3 (

): An ester-protected phenol. The acetoxy group masks the acidic proton of the phenol, preventing catalyst poisoning during cross-coupling and improving membrane permeability in biological applications. -

Position 4 (

): A strong electron-withdrawing group (EWG). It lowers the

Synthesis & Characterization

Synthetic Pathway

The synthesis typically proceeds via the selective acetylation of 3-hydroxy-4-nitrophenylboronic acid. The presence of the boronic acid requires careful control of conditions to prevent protodeboronation or the formation of mixed anhydrides.

Standard Protocol:

-

Precursor: 3-Hydroxy-4-nitrophenylboronic acid (dissolved in anhydrous DCM or THF).

-

Reagents: Acetic Anhydride (

, 1.1 equiv), Pyridine (1.2 equiv), DMAP (cat.). -

Conditions:

, -

Workup: Quench with dilute HCl (to remove pyridine and hydrolyze any mixed boron-acetic anhydrides), extract with EtOAc, wash with brine, dry over

.

Diagram 1: Synthesis Workflow

Caption: Selective acetylation of the phenolic hydroxyl group while preserving the boronic acid moiety.

Analytical Validation

To ensure trustworthiness of the material, the following spectral signatures must be verified:

-

NMR (DMSO-

-

~2.3 ppm (s, 3H,

- ~8.0-8.5 ppm (m, 3H, Ar-H): Aromatic protons shifted downfield due to the nitro group.

-

~8.5-9.0 ppm (s, 2H,

-

~2.3 ppm (s, 3H,

-

Mass Spectrometry (ESI-):

-

Observe

peak at m/z ~223.9. Note that boronic acids often form esters with MeOH in LCMS conditions, showing

-

Reactivity & Applications

Suzuki-Miyaura Cross-Coupling

The primary utility of 3-acetoxy-4-nitrophenylboronic acid is as a coupling partner in the synthesis of biaryls. The electron-deficient nature of the ring (due to

Optimized Conditions:

-

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) or Toluene/Water.

-

Temperature: 80-100°C.

Diagram 2: Suzuki-Miyaura Mechanism

Caption: Catalytic cycle depicting the incorporation of the 3-acetoxy-4-nitrophenyl moiety into a biaryl scaffold.

Bio-orthogonal Probes (Esterase Activation)

In chemical biology, the acetoxy group acts as a "mask." Upon cellular entry, intracellular esterases cleave the acetate, revealing the free phenol (3-hydroxy-4-nitrophenylboronic acid).

-

Mechanism: The free phenol can participate in intramolecular hydrogen bonding or electronic push-pull systems, potentially altering the fluorescence or binding affinity of the boronic acid to carbohydrates (e.g., glucose, sialic acid).

Handling & Stability (Safety)

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Boronic acids are prone to dehydration (forming boroxines) and oxidation over time.

-

Stability: The acetoxy group is hydrolytically unstable in strong bases. Avoid using NaOH or KOH during coupling reactions; prefer carbonates or phosphates.

-

Safety: The nitro group poses a potential explosion hazard if heated under confinement. Treat as a suspected mutagen due to the nitro-aromatic structure.

References

-

Sigma-Aldrich. 3-(Acetyloxy)-4-nitrophenylboronic acid Product Specification. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. Link

-

Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly". Accounts of Chemical Research, 46(2), 312-326. Link

-

ChemicalBook. 3-(Acetyloxy)-4-nitrophenylboronic acid CAS 2096337-62-9 Technical Data. Link

Commercial Sourcing & Technical Validation of 3-(Acetyloxy)-4-nitrophenylboronic Acid

Topic: Commercial suppliers of 3-(Acetyloxy)-4-nitrophenylboronic acid Content Type: In-depth technical guide.

Executive Summary

3-(Acetyloxy)-4-nitrophenylboronic acid (CAS: 2096337-62-9) is a specialized organoboron intermediate used primarily in the synthesis of complex biaryl scaffolds found in kinase inhibitors and proteasome inhibitors. Its structural utility lies in the acetoxy-protected phenol at the meta position relative to the boronic acid. This protection is critical: it prevents catalyst poisoning by the free phenol during Palladium-catalyzed Suzuki-Miyaura cross-couplings while maintaining the electron-withdrawing influence of the para-nitro group.

This guide provides a procurement strategy for researchers, distinguishing between catalog suppliers for R&D and bulk manufacturers for scale-up. It also establishes a self-validating Quality Control (QC) protocol to detect the two most common failure modes: ester hydrolysis and oxidative deboronation .

Chemical Identity & Significance

| Attribute | Specification |

| Chemical Name | 3-(Acetyloxy)-4-nitrophenylboronic acid |

| CAS Number | 2096337-62-9 |

| Molecular Formula | C₈H₈BNO₆ |

| Molecular Weight | 224.96 g/mol |

| Structural Role | Masked 3-hydroxy-4-nitrobiaryl precursor |

| Key Functionality | Acetoxy Group: Protects phenol from oxidation/chelation.Nitro Group: Ortho-directing for future functionalization (e.g., reduction to aniline).Boronic Acid: Handle for C-C bond formation.[1][2][3][4][5][6][7] |

Why This Specific Protected Form?

Using the free phenol (3-hydroxy-4-nitrophenylboronic acid) in cross-coupling often leads to low yields due to:

-

Catalyst Poisoning: Free phenolics can coordinate with Pd(0) species, arresting the catalytic cycle.

-

Solubility Issues: The free phenol is highly polar; the acetoxy ester improves solubility in organic solvents (THF, Dioxane) used in Suzuki couplings.

Sourcing Landscape

The supply chain is bifurcated into High-Assurance Catalog Suppliers (for mg to gram scale) and Custom Manufacturing Organizations (CMOs) (for kg scale).

Tier 1: Catalog Suppliers (R&D Scale)

Best for: Medicinal chemistry hits, rapid prototyping, and reference standards.

| Supplier | Catalog No. | Purity Guarantee | Pack Sizes | Notes |

| Sigma-Aldrich | BB-4050 | ≥95% | 250 mg - 1 g | High reliability; provides COA/H-NMR. Expensive per gram. |

| Combi-Blocks | PN-4050 | 95-97% | 1 g - 25 g | Excellent balance of cost vs. quality. Often the OEM for larger brands. |

| BLD Pharm | BD015382 | 95%+ | 100 mg - 5 g | Rapid shipping; good stock of boronic acid derivatives. |

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: GLP tox batches and pilot plant runs.

-

Enamine: Specializes in building blocks; capable of custom synthesis if stock is low.

-

ChemicalBook/Molbase Verified Vendors: Multiple Chinese CMOs list this CAS.

-

Risk:[5] High variability in boroxine content (anhydride trimer).

-

Mitigation: Require a pre-shipment sample for the QC protocol defined in Section 4.

-

Quality Assurance: A Self-Validating System

The primary instability of this molecule is the hydrolysis of the acetoxy group to release acetic acid and the free phenol. This occurs if the material is exposed to moisture or stored improperly.

Critical Quality Attributes (CQAs)

-

Acetyl Integrity: Presence of the acetoxy singlet (~2.3 ppm) with correct integration (3H).

-

Boronic Acid Speciation: Ratio of monomer (

) to boroxine (trimer). While boroxine formation is reversible and acceptable, it alters stoichiometry calculations. -

Absence of Phenol: No broad singlet at >10 ppm (characteristic of free phenol).

Analytical Protocol: 1H-NMR Validation

Solvent: DMSO-d6 (prevents exchange of acidic protons).

-

Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d6. Ensure the sample is dry.

-

Acquire Spectrum: Standard proton parameters (16 scans).

-

Analyze Regions:

-

Region A (2.2 - 2.4 ppm): Look for a sharp singlet. This is the Acetyl CH3 .

-

Region B (7.5 - 8.5 ppm): Aromatic region. 3 protons (ABX system).

-

Region C (10.0 - 11.0 ppm): Look for a broad singlet.

-

Pass: No signal (Phenol is protected).

-

Fail: Signal present (Hydrolysis occurred).

-

-

QC Decision Workflow

Figure 1: Decision tree for validating the integrity of the acetoxy protecting group and boronic acid speciation.

Handling & Synthetic Utility[5]

Storage Protocol

-

Temperature: 2–8°C.

-

Atmosphere: Argon or Nitrogen flush recommended.

-

Humidity: Strictly desiccated. Moisture catalyzes the hydrolysis of the ester, especially if trace acid/base impurities are present from the supplier.

Synthetic Strategy (Suzuki Coupling)

When using this reagent in Suzuki couplings:

-

Base Selection: Avoid strong hydroxide bases (NaOH, KOH) if possible, as they will rapidly saponify the acetoxy group before the coupling occurs.

-

Recommended Conditions: Use mild bases like Potassium Phosphate (

) or Cesium Carbonate ( -

Deprotection: The acetoxy group can be removed post-coupling using LiOH/THF/Water to reveal the free phenol for further elaboration.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2773552, 4-Nitrophenylboronic acid (Analogous Structure Analysis). Retrieved February 16, 2026, from [Link]

- Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Journal of Organic Chemistry. (Contextual grounding on boronic ester stability).

Sources

- 1. mdpi.com [mdpi.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pnas.org [pnas.org]

Methodological & Application

Strategic Synthesis and Evaluation of Nitrophenylboronic Acid-Based Beta-Lactamase Inhibitors

Application Note: AN-BLI-042

Abstract

This application note details the rational design, chemical synthesis, and biochemical validation of nitrophenylboronic acid derivatives as transition-state analog inhibitors (TSAIs) for serine

Introduction: The Boron Advantage in AMR

Antimicrobial resistance (AMR) is driven largely by the evolution of

The Mechanistic Logic

Serine

The Role of the Nitro Group

The inclusion of an electron-withdrawing group (EWG) like the nitro (

-

Lewis Acidity Modulation: It decreases the pKa of the boronic acid, increasing the electrophilicity of the boron center and enhancing binding affinity to the nucleophilic serine.

-

Probe Utility: Nitrophenyl derivatives often serve as chromogenic or spectroscopic probes in competitive displacement assays.

Mechanism of Action

The following diagram illustrates the reversible covalent inhibition mechanism. Note how the tetrahedral boronate geometry mimics the sp

Figure 1: Mechanism of Action.[3] The boronic acid moves from a trigonal planar geometry to a tetrahedral anionic species upon binding, mimicking the hydrolytic transition state.

Chemical Synthesis Protocol

Strategic Considerations

Direct lithiation of nitro-substituted aromatics (e.g., using

Workflow Diagram

Figure 2: Synthetic pathway avoiding lithium-halogen exchange.

Detailed Protocol: Synthesis of 3-Nitrophenylboronic Acid

Phase 1: Miyaura Borylation (Formation of Pinacol Ester)

Reagents:

-

1-iodo-3-nitrobenzene (1.0 equiv)

-

Bis(pinacolato)diboron (

) (1.1 equiv) -

(

-

Potassium Acetate (KOAc) (3.0 equiv)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl iodide,

, -

Inert Atmosphere: Evacuate and backfill with Argon (

). Add anhydrous dioxane via syringe. -

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (silica; EtOAc/Hexane). The spot for the iodide should disappear.

-

Note: Do not overheat (>100°C) as nitro-aromatics can undergo protodeboronation at high temps in the presence of base.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Rinse with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield Target: >85% of the pinacol ester intermediate.

-

Phase 2: Deprotection (Hydrolysis of Pinacol Ester)

Pinacol esters are kinetically stable and do not hydrolyze spontaneously in water. The Sodium Periodate Method is preferred for its mildness.

Reagents:

-

Nitrophenyl-pinacol-boronate (from Phase 1)

-

Sodium Periodate (

) (3.0 equiv) -

Ammonium Acetate (

) (3.0 equiv) -

Solvent: Acetone / Water (1:1)

Procedure:

-

Dissolve the pinacol ester in Acetone/Water.

-

Add

and -

Workup: Filter the white precipitate (insoluble iodate byproducts). Evaporate the acetone from the filtrate.

-

Extraction: Extract the remaining aqueous layer with EtOAc (

). Wash combined organics with brine, dry over -

Final Purification: Recrystallization from Acetonitrile/Water or Hexane/EtOAc.

-

Characterization:

NMR is critical. Boronic acids typically appear around

-

Biochemical Validation Protocol

To verify the synthesized compound acts as a BLI, a kinetic assay using Nitrocefin is required.

Assay Principle

Nitrocefin is a chromogenic cephalosporin. Upon hydrolysis by

Experimental Setup

-

Enzyme: Recombinant KPC-2 or AmpC (final conc. 1–5 nM).

-

Substrate: Nitrocefin (

depending on enzyme). -

Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100.

Protocol Steps

-

Pre-incubation: Incubate Enzyme + Inhibitor (various concentrations) for 10 minutes at 25°C. This allows the formation of the covalent boronate adduct.

-

Initiation: Add Nitrocefin (at

). -

Measurement: Monitor Absorbance at 486 nm for 5 minutes (linear phase).

-

Analysis: Plot

vs. [Inhibitor]. Fit to the Morrison equation (for tight-binding inhibitors) or standard IC50 curves.

Expected Data & Interpretation

| Compound | Enzyme Target | Expected Ki ( | Notes |

| Phenylboronic acid | AmpC | 1.0 - 5.0 | Baseline reference. |

| 3-Nitrophenylboronic acid | AmpC | 0.1 - 0.8 | Nitro group enhances affinity. |

| 3-Nitrophenylboronic acid | KPC-2 | 1.5 - 4.0 | Class A enzymes often require specific R1 side chains. |

Troubleshooting & Critical Control Points

Protodeboronation

Electron-deficient arylboronic acids (like nitrophenyl) are susceptible to protodeboronation (loss of the boron group) under basic conditions, especially at high temperatures.

-

Symptom:[1][2][11][12] Appearance of nitrobenzene in the crude NMR.

-

Solution: Use mild bases (KOAc or

) and strictly control temperature during the Suzuki/Miyaura step. Avoid aqueous strong bases (NaOH) during workup.

Solubility

Nitrophenylboronic acids can be sparingly soluble in pure water.

-

Solution: Prepare 100 mM stock solutions in DMSO. Ensure final DMSO concentration in the assay is <1% to avoid enzyme denaturation.

Ester Hydrolysis Failure

If the pinacol ester refuses to hydrolyze with

-

Alternative: Convert to the Potassium Trifluoroborate (

) using

References

-

Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid

-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link -

Miyaura, N., & Suzuki, A. (1995).[13] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Cahová, H., & Hocek, M. (2012). "Synthesis of Boronic Acids and Esters." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Link

-

Drawz, S. M., & Bonomo, R. A. (2010). "Three Decades of

-Lactamase Inhibitors." Clinical Microbiology Reviews. Link -

Santi, N., et al. (2025).[12] "Discovery of Boronic Acids-Based

-Lactamase Inhibitors Through In Situ Click Chemistry." International Journal of Molecular Sciences. Link

Sources

- 1. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Insights Into the Inhibition of MOX-1 β-Lactamase by S02030, a Boronic Acid Transition State Inhibitor [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Practical Methods Using Boronic Acid Compounds for Identification of Class C β-Lactamase-Producing Klebsiella pneumoniae and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

Application Note: 3-Acetoxy-4-Nitrophenylboronic Acid as an Esterase Probe

This Application Note and Protocol guide details the use of 3-acetoxy-4-nitrophenylboronic acid as a specialized probe for esterase activity.

Core Directive & Introduction

3-acetoxy-4-nitrophenylboronic acid is a bifunctional molecular probe designed for the detection and quantification of esterase activity. Unlike standard esterase substrates (e.g., p-nitrophenyl acetate), this molecule incorporates a boronic acid moiety. This functional group provides unique advantages:

-

Enhanced Solubility: The boronic acid group improves aqueous solubility compared to hydrophobic nitrophenyl esters.

-

Secondary Reactivity: The boronic acid allows for reversible covalent interactions with cis-diols (e.g., sugars, catechols) or serves as a handle for downstream conjugation.

-

Tunable Kinetics: The electron-withdrawing nature of the boronic acid group at the meta position (relative to the acetoxy group) influences the hydrolysis rate and the pKa of the resulting phenol.

This guide provides a rigorous protocol for using this probe in kinetic assays, highlighting critical buffer considerations (avoiding diols) and data analysis techniques.

Mechanism of Action

The detection mechanism relies on the enzymatic hydrolysis of the acetoxy group. The probe itself is relatively non-fluorescent/colorless. Upon cleavage by an esterase, it releases 3-hydroxy-4-nitrophenylboronic acid , a chromogenic phenolate species under physiological conditions.

Chemical Pathway:

-

Substrate: 3-acetoxy-4-nitrophenylboronic acid (Colorless/Pale Yellow).

-

Enzymatic Step: Esterase attacks the carbonyl carbon of the acetoxy group.

-

Intermediate: Formation of an acyl-enzyme intermediate and release of the phenol product.

-

Signal Generation: The released 3-hydroxy-4-nitrophenylboronic acid ionizes (deprotonates) at pH > 7.0, generating a strong absorbance signal (typically 400–420 nm) or fluorescence.

Figure 1: Enzymatic hydrolysis mechanism of 3-acetoxy-4-nitrophenylboronic acid. Note the potential for boronic acid-diol interactions.

Materials & Preparation

Reagents

-

Probe: 3-acetoxy-4-nitrophenylboronic acid (Solid). Store at -20°C, desiccated.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, PCR grade.

-

Buffer Components: Phosphate (Na₂HPO₄/NaH₂PO₄) or HEPES.

-

Enzyme Source: Purified esterase (e.g., Porcine Liver Esterase, PLE) or cell lysate.

-

Stop Solution (Optional): 1% SDS or weak acid (e.g., 1M Acetic Acid) if performing endpoint assays.

Critical Buffer Note

WARNING: Do NOT use Tris, Tricine, or Bicine buffers. These buffers contain amine and hydroxyl groups that can form complexes with the boronic acid moiety, altering the probe's solubility and potentially inhibiting the reaction or shifting the absorbance spectrum.

-

Recommended: 50 mM Phosphate Buffer (PBS) or HEPES, pH 7.4.

Stock Solution Preparation

| Component | Concentration | Preparation Method | Storage |

| Stock Solution | 100 mM | Dissolve 26.7 mg of probe (MW ~267.0*) in 1 mL DMSO. Vortex until clear. | -20°C (1 month) |

| Working Solution | 1 mM | Dilute Stock 1:100 into PBS/HEPES just before use. | Freshly prepared |

(Note: Verify exact MW on the specific product vial; MW of C₈H₈BNO₆ is approx 224.96, but boronic acids often exist as anhydrides or hydrates).

Experimental Protocol: Kinetic Assay

This protocol measures the initial velocity (

Step-by-Step Methodology

-

Instrument Setup:

-

Pre-warm the microplate reader to 25°C or 37°C (depending on enzyme optimum).

-

Set detection mode to Absorbance at 405 nm (or scan 350–500 nm for peak characterization).

-

-

Plate Layout:

-

Blanks: Buffer + Probe (No Enzyme) – Controls for spontaneous hydrolysis.

-

Standards: 3-hydroxy-4-nitrophenylboronic acid (if available) serial dilution (0–100 µM) to generate a standard curve.

-

Samples: Buffer + Enzyme + Probe.

-

-

Reaction Assembly:

-

Add 180 µL of Assay Buffer (50 mM Phosphate, pH 7.4) to sample wells.

-

Add 10 µL of Enzyme solution (concentration optimized to yield linear rate).

-

Incubate for 5 minutes at assay temperature to equilibrate.

-

Initiate Reaction: Add 10 µL of 1 mM Working Probe Solution (Final conc: 50 µM).

-

Note: To determine

and

-

-

Data Acquisition:

-

Immediately start kinetic reading.

-

Interval: 30 seconds.

-

Duration: 10–30 minutes.

-

Shake plate for 3 seconds before the first read.

-

-

Data Analysis:

-

Subtract the Blank (spontaneous hydrolysis) slope from the Sample slope.

-

Calculate reaction rate (OD/min).

-

Convert OD/min to µM/min using the extinction coefficient (

) derived from the standard curve (typically

-

Data Presentation & Analysis

Kinetic Parameters

To characterize the esterase against this specific probe, fit the initial velocities (

Where:

- : Maximum reaction velocity.

- : Michaelis constant (affinity of the esterase for the probe).

Workflow Diagram

Figure 2: Experimental workflow for kinetic esterase assay.

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background Signal | Spontaneous hydrolysis of the acetoxy group. | Prepare probe solution fresh. Store stock in aliquots at -20°C. Ensure buffer pH is not > 8.0. |

| No Signal Change | Enzyme inactive or inhibited. | Check enzyme with a standard substrate (e.g., pNPA).[1] Ensure no inhibitors (PMSF) are present. |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration. Use initial linear portion of the curve (first 2-5 mins). |

| Precipitation | Probe insolubility. | Ensure final DMSO concentration is < 5%. The boronic acid group usually aids solubility, but high concentrations (>500 µM) may require careful handling. |

| Signal Drift | Boronic acid interaction with buffer. | Verify buffer composition. Ensure NO Tris, Bicine, or sugars (glucose/sucrose) are present in the assay buffer. |

References

-

Brooks, W. L., & Sumerlin, B. S. (2016). Syntheses and applications of boronic acid-containing polymers. Chemical Reviews, 116(3), 1375-1397. Link

-

Bull, S. D., et al. (2013). Boronic acid sensing of saccharides. Accounts of Chemical Research, 46(2), 312-326. Link

-

Goddard, J. P., & Reymond, J. L. (2004). Enzyme assays for high-throughput screening. Current Opinion in Biotechnology, 15(4), 314-322. Link

-

James, T. D., Sandanayake, K. R., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition, 35(17), 1910-1922. Link

-

Li, X., et al. (2012). Boronic acid-based fluorescent probes for specific detection of hydrogen peroxide. Analyst, 137, 468-474. Link

(Note: While specific literature on "3-acetoxy-4-nitrophenylboronic acid" is limited, the protocol is derived from established methodologies for nitrophenyl ester substrates and boronic acid chemistry cited above.)

Sources

Preparation of 3-hydroxy-4-nitrophenylboronic acid via hydrolysis

Executive Summary

This application note details the optimized protocol for the preparation of 3-hydroxy-4-nitrophenylboronic acid (3-HNPBA) via the chemoselective hydrolysis of its pinacol ester precursor. While boronic acids are ubiquitous in Suzuki-Miyaura cross-coupling and fragment-based drug discovery (FBDD), the presence of the 4-nitro group (strongly electron-withdrawing) and the 3-hydroxyl group (protic, potential H-bond donor) creates a unique stability challenge.

Standard alkaline hydrolysis often leads to protodeboronation (cleavage of the C-B bond) due to the electron-deficient nature of the aromatic ring. This guide presents a validated Acid-Mediated Deprotection System that preserves the C-B bond integrity while quantitatively removing the pinacol directing group.

Scientific Foundation & Reaction Logic

The Challenge: Electronic Push-Pull

The target molecule features a "Push-Pull" electronic system:

-

4-Nitro Group (

): Strong electron-withdrawing group (EWG). It deactivates the ring but stabilizes the boronate anionic complex during coupling. However, during hydrolysis, it increases the susceptibility of the C-B bond to nucleophilic attack if harsh bases are used. -

3-Hydroxy Group (

): Positioned ortho to the nitro group, it likely engages in an intramolecular hydrogen bond with the nitro oxygen, locking the conformation.

The Solution: Thermodynamic Control

To avoid deboronation, we utilize a Two-Phase Acidic Hydrolysis or an Oxidative Cleavage (NaIO₄) approach. This note focuses on the Modified Acidic Hydrolysis using an acetone/water cosolvent system, which shifts the equilibrium toward the free acid by exploiting the solubility differential between the pinacol byproduct and the boronic acid.

Key Mechanistic Insight:

Boronic esters are thermodynamically stable. To drive hydrolysis (

Strategic Workflow Diagram

Figure 1: Logical flow of the hydrolytic deprotection sequence minimizing reversibility.

Detailed Experimental Protocol

Materials & Reagents

| Component | Grade/Spec | Role |

| Precursor | 3-hydroxy-4-nitrophenylboronic acid pinacol ester | Starting Material |

| Solvent A | Acetone (HPLC Grade) | Solubilizer (miscible with water) |

| Reagent | 1.0 M Hydrochloric Acid (aq) | Catalyst & Proton Source |

| Scavenger | Phenylboronic acid (Optional) | Pinacol trap (if equilibrium stalls) |

| Extraction | Ethyl Acetate (EtOAc) | Product isolation |

Step-by-Step Methodology

Step 1: Solubilization

-

Charge a round-bottom flask with 1.0 eq of the Pinacol Ester precursor.

-

Add Acetone (5 mL per mmol of substrate). Stir until fully dissolved.

-

Note: If solubility is poor, use Tetrahydrofuran (THF), but Acetone is preferred for easier workup.

-

Step 2: Acid-Mediated Hydrolysis

-

Add 1.0 M HCl (5.0 eq) dropwise to the stirring solution at Room Temperature (20–25°C).

-

Critical Control Point: Do not heat above 40°C. High heat with the nitro group present can accelerate degradation.

-

Stir vigorously for 4–12 hours .

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[1][2][3] The boronic acid is much more polar (lower

) than the ester.-

Self-Validating Check: If the reaction stalls (pinacol ester remains >10%), add 2.0 eq of Phenylboronic Acid . This "sacrificial" acid reacts with the liberated pinacol to form phenylboronic acid pinacol ester (very stable), driving your target product formation to completion.

-

Step 3: Workup & Isolation

-

Concentrate the mixture under reduced pressure to remove Acetone/THF (bath temp < 35°C).

-

Dilute the remaining aqueous residue with Water (10 mL/mmol).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Why? The boronic acid partitions into the organic phase, leaving salts and some pinacol in the aqueous phase (though pinacol tracks with organics, it is removed in the next step).

-

-

Wash the combined organic layers with Brine . Dry over

.[2][4][5][6]

Step 4: Purification (The "Defatting" Step)

-

Concentrate the organic layer to a crude solid.

-

Trituration: Add Hexane/Pentane to the solid and sonicate.

-

Filter the solid and wash with cold hexane.

-

Drying: Vacuum dry at room temperature. Do not heat dry, as boronic acids dehydrate to form boroxines (anhydrides).

Quality Control & Characterization

Handling Boroxines

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

-

Observation: You may see a mixed melting point or split peaks in NMR.

-

Protocol: To ensure a monomeric species for analysis, add 1 drop of

to your NMR tube (DMSO-

Analytical Specifications

| Test | Acceptance Criteria | Method |

| Appearance | Yellow to Orange Powder | Visual |

| ¹H-NMR | Consistent structure; Pinacol peaks (<1.2 ppm) < 2% | 400 MHz (DMSO- |

| HPLC Purity | > 95.0% (Area) | C18 Column, Water/MeCN + 0.1% Formic Acid |

| Boron NMR | Single peak ~28-30 ppm | ¹¹B-NMR |

Mechanism of Action (Signaling Pathway)

The following diagram illustrates the competitive pathways and why the acidic route is selected over the basic route for this specific nitro-substituted substrate.

Figure 2: Mechanistic selection guide. Path A is rejected due to the electron-withdrawing nitro group facilitating C-B bond cleavage.

References

-

General Pinacol Deprotection: Hinkes, S. P. A., & Klein, C. D. P. (2019). "Mild and Versatile Deprotection of Boronic Esters." Organic Letters, 21(9), 3048–3052. Link

-

Transesterification Protocol: Yuen, A. K. L., & Hutton, C. A. (2005). "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903. Link

-

Boronic Acid Stability: Hall, D. G. (Ed.).[1] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Nitro-Group Compatibility: Example protocols derived from Organic Syntheses, Coll. Vol. 10, p. 423 (2004); Vol. 79, p. 176 (2002). Link

-

Analytical Data Reference: PubChem Compound Summary for CID 129627698 (Related Nitro-Hydroxy Arsenics for structural comparison) and CID 24067-17-2 (4-Nitrophenylboronic acid). Link

Disclaimer: This protocol involves the handling of nitro-aromatics and strong acids.[2][4] Standard PPE (gloves, goggles, fume hood) is mandatory. The stability of the final boronic acid is finite; store at 4°C under inert atmosphere.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes - Google Patents [patents.google.com]

- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. sites.pitt.edu [sites.pitt.edu]

- 6. 3-Hydroxy-4-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

Application Note: Chemoselective Deacetylation of Boronic Acid Derivatives

Executive Summary

The deacetylation of boronic acid derivatives—specifically

This guide provides three validated protocols ranging from standard acid hydrolysis to bio-catalytic methods. It prioritizes the preservation of the C-B bond by navigating the "stability window" between acid-catalyzed hydrolysis and base-promoted boronate decomposition.

Mechanistic Insight: The Stability Paradox

To successfully deacetylate a boronic acid derivative, one must understand why standard conditions fail. The C-B bond is not inert; it is a kinetic trap that destabilizes under both high and low pH.

The Protodeboronation Trap

Unlike carboxylic acids, boronic acids possess an empty p-orbital, making them Lewis acids.

-

Acidic Pathway: Direct protonation of the

-carbon (ipso-attack) leads to C-B cleavage. This is accelerated by high temperatures. -

Basic Pathway: Formation of a tetrahedral boronate anion

activates the C-B bond for heterolytic cleavage, often catalyzed by metal impurities or simply by heating in alkaline media.

Mechanism Diagram

The following diagram illustrates the competing pathways. The "Safe Zone" is the target for our protocols.

Caption: Figure 1. Competing reaction pathways. Successful deacetylation requires avoiding the red nodes (deboronation) while promoting the green path (amide hydrolysis).

Method Selection Guide

Use the following criteria to select the appropriate protocol for your substrate.

| Substrate Type | Sensitivity | Recommended Protocol | Key Reagent |

| High (Prone to racemization & deboronation) | Protocol 3 (Enzymatic) | Acylase I (Aspergillus) | |

| Aryl Boronic Esters | Moderate | Protocol 1 (Controlled Acid) | HCl / MeOH |

| Secondary Acetamides | Low to Moderate | Protocol 2 (Imidoyl Chloride) | Oxalyl Chloride / Propylene Glycol |

Detailed Experimental Protocols

Protocol 1: Controlled Acid-Mediated Hydrolysis

Best for: Robust aryl boronic acids and simple alkyl derivatives.

Principle: While strong acids can cleave C-B bonds, the rate of amide hydrolysis is generally faster than protodeboronation at moderate temperatures. We utilize a biphasic or alcoholic system to solubilize the organic substrate while maintaining a controlled proton concentration.

Reagents:

-

Substrate (

-acetyl derivative)[1] -

Methanol (HPLC Grade)

-

1M or 2M Hydrochloric Acid (aqueous)

-

Sodium Hydroxide (1M, for neutralization)

Step-by-Step Procedure:

-

Dissolution: Dissolve 1.0 equivalent of the

-acetyl boronic acid in Methanol ( -

Acidification: Add aqueous HCl (2M) dropwise until the final acid concentration is approximately

to-

Critical: Do not use concentrated HCl (12M). The lack of water activity favors side reactions.

-

-

Reflux: Heat the reaction mixture to

.-

Monitoring: Check by TLC or LC-MS every 30 minutes. Do not exceed

as protodeboronation rates spike significantly.

-

-

Quenching: Once conversion >95%, cool to

immediately. -

Neutralization: Carefully adjust pH to 7.0 using 1M NaOH.

-

Note: Boronic acids are amphoteric; avoid overshooting to pH > 10.

-

-

Isolation: Evaporate methanol under reduced pressure. Extract the aqueous layer with Ethyl Acetate (if the product is neutral) or use ion-exchange resin (Dowex 50W) if the product is an amino acid analog.

Protocol 2: The "Imidoyl Chloride" Activation (Non-Aqueous)

Best for: Stubborn secondary amides where aqueous acid fails or causes decomposition.

Principle: This method activates the amide oxygen using oxalyl chloride to form a highly reactive imidoyl chloride intermediate, which is then cleaved by a diol (propylene glycol).[2] This avoids free water and extreme pH.

Reagents:

-

Oxalyl Chloride (

) -

2,6-Lutidine (Base)

-

Propylene Glycol[2]

-

THF (Anhydrous)

Step-by-Step Procedure:

-

Activation: In a flame-dried flask under

, dissolve the -

Chlorination: Add Oxalyl Chloride (1.1 equiv) dropwise. Stir for 30 minutes at

.-

Observation: A white precipitate (lutidine hydrochloride) may form.

-

-

Cleavage: Add Propylene Glycol (2.0 equiv) to the mixture. Allow to warm to room temperature.

-

Reaction: Stir for 1–2 hours. The imidoyl intermediate is solvolyzed by the glycol, releasing the free amine hydrochloride salt.[2]

-

Workup: Dilute with EtOAc, wash with saturated

, and dry over

Protocol 3: Enzymatic Deacetylation (The Gold Standard)

Best for:

Principle:

Acylase I (specifically from Aspergillus melleus) catalyzes the hydrolysis of the

Reagents:

-

Acylase I (Grade I, from Aspergillus melleus or Hog Kidney)

-

Buffer: 0.1 M Phosphate buffer (pH 7.0–7.5) or Tris-HCl.

-

Cobalt Chloride (

, cofactor, optional but recommended).

Step-by-Step Procedure:

-

Preparation: Suspend the

-acetyl--

Solubility Tip: If the substrate is insoluble, add up to 5% DMSO or Methanol.

-

-

Enzyme Addition: Add Acylase I (approx. 10–20 mg per mmol of substrate) and

( -

Incubation: Incubate at

with gentle shaking. -

Monitoring: Monitor the pH. As the amine is released (along with acetic acid), the pH will drop. Maintain pH 7.2 by automatic titration with dilute LiOH or periodic manual adjustment.

-

Completion: Reaction typically takes 12–24 hours.

-

Isolation:

-

Acidify to pH 5 to deactivate the enzyme.

-

Filter off the enzyme.

-

The product is often the free amino acid analog. If performing a kinetic resolution, the unreacted D-isomer (still acetylated) can be separated from the L-isomer (free amine) via ion-exchange chromatography.

-

Workflow Visualization

The following decision tree assists in selecting the optimal workflow based on substrate complexity.

Caption: Figure 2. Decision matrix for deacetylation protocol selection.

Troubleshooting & Validation

| Issue | Diagnosis | Solution |

| Loss of Boron Signal | Protodeboronation occurred. | Lower temperature in Protocol 1; Switch to Protocol 3. |

| Incomplete Reaction | Steric hindrance or low solubility. | Add 5-10% THF/DMSO to buffer (Protocol 3) or increase time (Protocol 2). |

| Product is Sticky/Oil | Boroxine formation (dehydration). | Boronic acids naturally dehydrate to trimers (boroxines). This is reversible. Add a small amount of water or store as the pinacol ester. |

| Racemization | Avoid ALL strong bases. Ensure pH < 8.0 at all times. |

Validation Check:

-

NMR: Verify the presence of the boronic acid peak (typically

-

NMR: Confirm disappearance of the acetyl singlet (

References

-

Mechanism of Protodeboronation: Cox, P. A., et al. (2017).[3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society. [Link]

-

Enzymatic Deacetylation (Acylase I)

-aminoboronic acids." Tetrahedron: Asymmetry. [Link] -

Imidoyl Chloride Activation Method: Koenig, S. G., et al. (2009).[2] "A Facile Deprotection of Secondary Acetamides." Organic Letters. [Link]

-

Bortezomib Synthesis & Deprotection: Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. [Link]

-

Chemoselective N-Deacetylation (Schwartz Reagent): Bhat, C., et al. (2015). "Chemoselective N-deacetylation under mild conditions." Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes and Protocols: Synthesis of Boronic Acid Transition State Analogs for Enzymes

Introduction: The Power of Mimicry in Drug Discovery

In the intricate world of enzymology, the transition state represents a fleeting, high-energy configuration of a substrate as it converts to a product. Enzymes function by stabilizing this ephemeral state, thereby lowering the activation energy of the reaction. Transition state analogs are stable molecules designed to mimic the geometry and electrostatic properties of this activated complex. By binding to the enzyme's active site with exceptionally high affinity, they act as potent inhibitors.

Among the most successful classes of transition state inhibitors are those containing a boronic acid moiety (-B(OH)₂). The boron atom, with its empty p-orbital, is highly electrophilic and readily attacked by nucleophilic residues in the enzyme's active site, such as the hydroxyl group of a catalytic serine. This interaction forms a stable, covalent, yet reversible tetrahedral adduct that closely resembles the tetrahedral intermediate of substrate hydrolysis.[1][2][3] This ability to mimic the transition state makes boronic acid derivatives powerful tools for studying enzyme mechanisms and serves as a foundational scaffold for drug development, famously exemplified by the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam.[4][5][6]

This guide provides a comprehensive overview of the rationale, synthesis, purification, and characterization of boronic acid transition state analogs, offering researchers a practical framework for developing novel enzyme inhibitors.

Pillar 1: The Mechanism of Inhibition - A Covalent Dance

Boronic acid transition state inhibitors (BATSIs) function as competitive, reversible inhibitors.[2][3] Their efficacy stems from the unique properties of the boron atom. Unlike the carbon atom in a peptide or β-lactam substrate, the boron in a boronic acid is trigonal planar and electron-deficient.[7] When the BATSI enters the enzyme's active site, a key catalytic residue (commonly a serine or threonine) performs a nucleophilic attack on the boron atom. This forms a tetrahedral boronate adduct, a structure that is a high-fidelity mimic of the natural tetrahedral transition state of the enzymatic reaction.[1][2] This stable complex effectively sequesters the enzyme, preventing it from processing its natural substrate. The reversibility of this covalent bond is a key feature, offering potential advantages in drug design related to safety and pharmacokinetics.[8]

The affinity of the inhibitor is dictated by how well its various functional groups (termed R1 and R2 side chains) make favorable contacts with other residues in the active site, such as forming hydrogen bonds within the oxyanion hole or making hydrophobic interactions.[1][2][9]

Caption: General workflow for boronic acid analog synthesis.

Protocol 1: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling Precursor

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation and is widely used for synthesizing aryl boronic acids. [10]This protocol outlines the synthesis of a lithium triisopropyl borate, a stable and efficient coupling partner. [11][12] Objective: To synthesize a lithium triisopropyl borate salt from an aryl bromide for use in Suzuki-Miyaura coupling.

Materials:

-

Aryl bromide (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Triisopropyl borate (1.1 equiv)

-

Argon gas supply

-

Schlenk flask and standard glassware for air-sensitive reactions

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

-

Dissolution: Dissolve the aryl bromide (e.g., 10 mmol) in anhydrous THF (20 mL).

-

Lithiated Intermediate: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv, 4.4 mL) dropwise via syringe over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.1 equiv, 11 mmol) dropwise. The addition should be slow to control the exotherm.

-

Warm to Room Temperature: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (approx. 12-16 hours).

-

Confirmation: The formation of the lithium triisopropyl borate can be monitored by TLC or LC-MS if a suitable chromophore is present. This crude solution can often be used directly in the subsequent coupling step. [12]

Protocol 2: Solid-Phase Synthesis of a Dipeptide Boronic Acid

For peptide-based inhibitors, solid-phase peptide synthesis (SPPS) offers a streamlined approach to building complex molecules. [5][13]This protocol is a conceptual outline based on modern building-block strategies.

Objective: To synthesize a dipeptide boronic acid on a solid support.

Materials:

-

Fmoc-protected amino acid

-

1-Glycerol polystyrene resin [5]* Fmoc-α-aminoboronic acid pinacol ester (as the "warhead")

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIPEA)

-

Deprotection reagent: 20% Piperidine in DMF

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Transesterification reagent: Phenylboronic acid or isobutylboronic acid in a biphasic system for pinacol deprotection.

Procedure:

-

Resin Preparation: Swell the 1-glycerol polystyrene resin in DCM.

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using standard coupling reagents (HBTU/HOBt/DIPEA) in DMF. Wash the resin thoroughly with DMF and DCM.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin again.

-

Boronic Acid "Warhead" Coupling: Couple the Fmoc-α-aminoboronic acid pinacol ester to the N-terminus of the resin-bound amino acid using the same coupling conditions. Wash thoroughly.

-

Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide in cold diethyl ether.

-

Pinacol Deprotection: The resulting peptide boronate ester is deprotected to the free boronic acid. A common method is transesterification with an excess of another boronic acid (like phenylboronic acid) in a solvent system like MeOH/Hexane or by using aqueous acid.

-

Purification: The final peptide boronic acid is purified by preparative reverse-phase HPLC.

Pillar 3: Purification and Characterization - Ensuring Integrity

The purification of boronic acids is notoriously difficult due to their polarity and potential instability on standard silica gel. [14][15][16]

Purification Strategies

-

Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous layer (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified, and the pure boronic acid is extracted back into an organic solvent. [15][17]* Derivatization/Crystallization: Reaction with diethanolamine can form a stable, crystalline adduct that often precipitates from solution, allowing for purification by simple filtration. The free boronic acid can be regenerated by treatment with acid. [16][18]* Chromatography: Standard silica gel chromatography is often avoided. [15]If chromatography is necessary, neutral alumina is a better alternative for less polar compounds. For polar molecules like peptide boronic acids, reverse-phase HPLC (C18) is the method of choice. [14]

Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized analog.

| Technique | Purpose | Expected Outcome / Key Information |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms the presence of key functional groups and the overall carbon-hydrogen framework. |

| ¹¹B NMR | Boron Environment Confirmation | A broad signal around 20-30 ppm is characteristic of a trigonal planar boronic acid. |

| Mass Spectrometry (HRMS) | Molecular Weight Verification | Provides the exact mass of the synthesized compound, confirming its elemental composition. |

| HPLC | Purity Assessment | Determines the purity of the final compound, typically aiming for >95% for biological assays. |

| Enzyme Kinetics | Biological Activity | Determination of inhibition constants (Kᵢ) or IC₅₀ values to quantify the potency of the analog against the target enzyme. [2][9] |

Conclusion

The synthesis of boronic acid transition state analogs is a powerful strategy in modern medicinal chemistry and chemical biology. By mimicking the high-energy transition state of an enzymatic reaction, these compounds can achieve potent and specific inhibition. While their synthesis and purification present unique challenges, the protocols and strategies outlined in this guide provide a robust framework for researchers. Careful planning of the synthetic route, coupled with appropriate purification and rigorous characterization, will enable the successful development of novel boronic acid-based probes and therapeutics to unravel enzyme function and combat disease.

References

-

Ke, W., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(9), e00527-17. Available at: [Link]

-

da Silva, E. B., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(4), 882. Available at: [Link]

-

Rojas, L. J., et al. (2018). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 62(5), e02416-17. Available at: [Link]

-

Lupinaci, F., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. International Journal of Molecular Sciences, 21(21), 8295. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki-Miyaura coupling reactions using lithium triisopropyl borates. Organic Letters, 14(17), 4606–4609. Available at: [Link]

-

Li, R., et al. (2017). Synthesis and biological activity of peptide proline-boronic acids as proteasome inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4031–4044. Available at: [Link]

-

Hinkes, S. P. A., et al. (2020). Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Organic & Biomolecular Chemistry, 18(37), 7289–7293. Available at: [Link]

-

Szabó, R., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. RSC Medicinal Chemistry, 15(2), 438-449. Available at: [Link]

-

Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 25(5), 2943. Available at: [Link]

-

Tondi, D., et al. (2024). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Preprints.org. Available at: [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Available at: [Link]

-

Li, Z., et al. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current Medicinal Chemistry, 21(28), 3271-3280. Available at: [Link]

-

Caselli, E., et al. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design. Antimicrobial Agents and Chemotherapy, 60(7), 4092-4100. Available at: [Link]

-

Wang, J., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. Available at: [Link]

-

Tanwar, A. (2015). How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]

-

Hinkes, S. P. A., et al. (2020). Strategies for the synthesis of peptide-boronic acids. ResearchGate. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. Available at: [Link]

- Lekkala, R., et al. (2005). Process for purification of boronic acid and its derivatives. Google Patents, US20050234251A1.

-

Lenormand, J., et al. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(10), 2639. Available at: [Link]

-

Yang, W., & Gao, X. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Chemical Reviews, 103(11), 4145-4166. Available at: [Link]

-

Bakthan, Singaram. (2016). Boron Chemistry: An Overview. ACS Symposium Series. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

-

Nagy, Z., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Journal of Cheminformatics, 14(1), 1-13. Available at: [Link]

-

Rossi, S. (2022). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Li, Z., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]

-

Papp-Wallace, K. M., et al. (2017). Novel Boronic Acid Transition State Analogs (BATSI) with in vitro inhibitory activity against class A, B and C β-lactamases. Open Forum Infectious Diseases, 4(Suppl 1), S486. Available at: [Link]

-

Cahill, S. T., et al. (2011). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial Agents and Chemotherapy, 55(11), 5176-5183. Available at: [Link]

-

Reddit User. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

-

Reddit User. (2023). HELP: Purifying boronic acids sucks. r/chemistry. Available at: [Link]

-

Uzun, L., & Denizli, A. (2012). Synthese and characterization of boronic acid functionalized macroporous uniform poly(4-chloromethylstyrene-co-divinylbenzene) particles and its use in the isolation of antioxidant compounds from plant extracts. Journal of Chromatography A, 1249, 11-20. Available at: [Link]

Sources

- 1. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03999C [pubs.rsc.org]

- 6. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. reddit.com [reddit.com]

- 17. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 18. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 3-(Acetyloxy)-4-nitrophenylboronic acid

Prepared by the Applications Science Team

Welcome to the technical support guide for 3-(Acetyloxy)-4-nitrophenylboronic acid. This document provides troubleshooting strategies and in-depth scientific explanations for researchers, chemists, and formulation scientists who encounter challenges with the aqueous solubility of this compound. Our goal is to empower you with the knowledge to design robust experimental protocols and achieve reliable, reproducible results.

Compound Overview

3-(Acetyloxy)-4-nitrophenylboronic acid is an important reagent in various chemical syntheses. However, like many arylboronic acids, its utility can be hampered by its limited solubility in aqueous buffers, a critical requirement for many biological assays and downstream applications. This guide addresses the most common solubility issues in a practical question-and-answer format.

| Property | Value | Source |

| CAS Number | 2096337-62-9 | [1] |

| Molecular Formula | C₈H₈BNO₆ | [1] |

| Molecular Weight | ~224.97 g/mol | [1] |

| Predicted pKa | 6.22 ± 0.10 | [1] |

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: My 3-(Acetyloxy)-4-nitrophenylboronic acid won't dissolve in standard physiological buffer (e.g., PBS at pH 7.4). What is the primary reason for this, and what is the simplest solution?

A1: The primary reason is the compound's acidic nature and its equilibrium in solution.

The boronic acid group (-B(OH)₂) is a Lewis acid that can accept a hydroxide ion, converting it to the anionic boronate form (-B(OH)₃⁻). The predicted pKa of this compound is approximately 6.22[1]. This value is the pH at which the neutral boronic acid and the anionic boronate species are present in equal concentrations.

-

Below the pKa (pH < 6.22): The compound is predominantly in its neutral, protonated form, which has very low aqueous solubility.

-

Above the pKa (pH > 6.22): The equilibrium shifts towards the charged, anionic boronate form, which is significantly more soluble in water[2].

At pH 7.4, while you are above the pKa, the solubility may still be insufficient for your desired concentration. The simplest and most direct approach is to increase the pH of your buffer.

Protocol 1: pH-Adjusted Solubilization

-

Weigh the desired amount of 3-(Acetyloxy)-4-nitrophenylboronic acid and add it to a volume of purified water or your base buffer (e.g., phosphate or borate) that is slightly less than your final target volume.

-

While stirring the suspension, add a dilute solution of a suitable base (e.g., 0.1 M NaOH) dropwise.

-

Monitor the pH of the solution continuously with a calibrated pH meter.

-

Continue adding the base until the solid material completely dissolves. You should observe a significant increase in solubility as the pH rises above 7.5-8.0.

-

Once dissolved, adjust the pH to your final target value if necessary and bring the solution to the final volume with your buffer.

-

Causality Note: This method directly leverages the acid-base chemistry of the boronic acid moiety. By creating the boronate anion, you are essentially forming a salt in situ, a common and highly effective strategy for increasing the aqueous solubility of acidic drugs and reagents[3].

-

Caption: pH effect on boronic acid solubility.

Q2: My experimental conditions are strictly fixed at a neutral pH, and I cannot increase it. How can I solubilize the compound under these constraints?

A2: Utilize a water-miscible organic co-solvent to create a stock solution.

When pH modification is not an option, using a co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, which lowers the energy required to solvate the nonpolar phenyl ring of the molecule.

Commonly used co-solvents for this purpose include:

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Methanol

Recommended Co-Solvent Starting Concentrations

| Co-Solvent | Typical Starting % (v/v) in Final Solution | Considerations |

| DMSO | 0.1 - 5% | High solubilizing power; can affect cell viability and enzyme kinetics at >1%. |

| Ethanol | 1 - 10% | Generally well-tolerated in biological systems; may cause protein precipitation. |

| DMF | 0.1 - 2% | Potent solvent; use with caution due to potential toxicity. |

Protocol 2: High-Concentration Stock Preparation with a Co-solvent

-

Dissolve the 3-(Acetyloxy)-4-nitrophenylboronic acid in a minimal amount of 100% DMSO (or your chosen co-solvent) to create a high-concentration stock (e.g., 10-100 mM). The compound should be readily soluble in pure organic solvent.

-

Vortex briefly to ensure complete dissolution.

-

For your experiment, perform a serial dilution of this stock solution directly into your aqueous buffer.

-

Crucial Step: When diluting, add the stock solution to the buffer (not the other way around) while vortexing or stirring vigorously. This prevents the compound from precipitating out of solution as it hits the aqueous phase.

-

Ensure the final concentration of the co-solvent in your working solution is low enough to not interfere with your experiment.

Q3: My assay is highly sensitive to organic co-solvents. Are there any solvent-free alternatives to improve solubility at a fixed pH?

A3: Yes, complexation with diols or polyols is an excellent and often overlooked strategy for boronic acids.

Boronic acids reversibly form stable, five- or six-membered cyclic boronate esters with compounds containing 1,2- or 1,3-diol functionalities. This complexation event often dramatically increases aqueous solubility.

This strategy is so effective that it is used in pharmaceutical formulations of boronic acid-containing drugs[4][5]. Mannitol and sorbitol are common and biocompatible choices[5].

Mechanism of Diol-Mediated Solubilization

-

Ester Formation: The boronic acid reacts with the diol (e.g., mannitol) to form a boronate ester.

-

Increased Hydrophilicity: The resulting complex is often more hydrophilic than the parent boronic acid.

-

pKa Lowering: The formation of the boronate ester can lower the apparent pKa of the boron center, making it more acidic. This means a larger fraction of the compound will exist in the soluble anionic form at a given pH (e.g., pH 7.4)[4].

Protocol 3: Solubilization via Diol Complexation

-

Prepare your aqueous buffer (e.g., PBS, pH 7.4).

-

Add a diol, such as mannitol or glycerol, to the buffer at a concentration significantly higher than that of the boronic acid. A 10- to 100-fold molar excess is a good starting point. (e.g., for a 1 mM boronic acid solution, use 10-100 mM mannitol).

-

Ensure the diol is fully dissolved.

-

Add the solid 3-(Acetyloxy)-4-nitrophenylboronic acid to the diol-containing buffer.

-

Stir the solution. The dissolution should be significantly faster and more complete compared to the buffer without the diol.

Q4: After successfully dissolving the compound, I sometimes see a precipitate form if the solution is left standing. What causes this instability?

A4: This is likely due to the formation of a trimeric anhydride, known as a boroxine.

A common characteristic of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic boroxines. These boroxine species are typically much less soluble than the monomeric boronic acid and will precipitate from solution[4]. This process is an equilibrium reaction that is favored in less polar environments or at high concentrations.

Strategies to Prevent Boroxine Formation:

-

Maintain a Basic pH: Keeping the pH well above the pKa ensures the compound remains in the anionic boronate form (-B(OH)₃⁻). This species cannot dehydrate to form a boroxine, making it the most effective preventative measure.

-